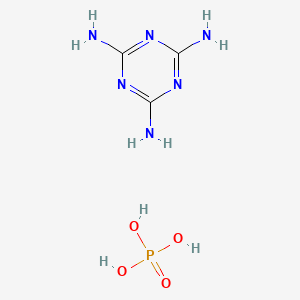

1,3,5-Triazine-2,4,6-triamine, phosphate

Description

The exact mass of the compound this compound is 224.04228979 g/mol and the complexity rating of the compound is 113. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phosphoric acid;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.H3O4P/c4-1-7-2(5)9-3(6)8-1;1-5(2,3)4/h(H6,4,5,6,7,8,9);(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZRQAZGUOTJCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

85068-66-2, 56386-64-2, 83913-07-9, 108-78-1 (Parent) | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine-phosphoric acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56386-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (3:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83913-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80872787 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

41583-09-9, 20208-95-1, 56974-60-8, 218768-84-4 | |

| Record name | Melamine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41583-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20208-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimelamine phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56974-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020208951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041583099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(1,3,5-triazine-2,4,6-triamine) phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056974608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine monophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-triazine-2,4,6-triamine phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-triazine-2,4,6-triamine monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Melapur M 200 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAMINE MONOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOS5Q2BU94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextual Significance of Triazine Based Compounds in Modern Chemistry

The 1,3,5-triazine (B166579) ring, a six-membered heterocyclic structure with alternating carbon and nitrogen atoms, serves as a fundamental building block for a wide range of organic materials. nih.govmdpi.com This core structure is π-electron-deficient, which imparts unique electronic and optical properties, making its derivatives valuable in diverse fields. mdpi.com

Historically, triazine derivatives have been pivotal. For instance, melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) is a precursor to commercial resins, while cyanuric chloride is a key component in reactive dyes and herbicides. mdpi.com In more recent times, the applications have expanded significantly. Triazine-based molecules are now integral to the construction of advanced organic materials due to their distinct optoelectronic properties. mdpi.com They are used as electron transporters in organic electronics, as templates for creating porous materials and molecular cages, and have shown promise in the development of solar cells. mdpi.comresearchgate.net The versatility of the triazine scaffold allows for its incorporation into an array of functional materials, including covalent organic polymers (COPs) used in catalysis, adsorption, and sensing. rsc.org

Evolution of Academic Research on 1,3,5 Triazine 2,4,6 Triamine, Phosphate

Academic and industrial research into 1,3,5-triazine-2,4,6-triamine (B14427507), phosphate (B84403) (referred to often as melamine (B1676169) phosphate or polyphosphate, MP or MPP) has evolved considerably, driven by the increasing demand for high-performance, environmentally benign flame retardants. researchgate.net Initially, the focus was on replacing traditional halogenated flame retardants, which raised environmental and health concerns. atamankimya.com Melamine phosphates emerged as a viable alternative, offering low toxicity, reduced smoke density, and less corrosion to processing equipment. atamankimya.comjinjiangmelamine.com

Early research established the fundamental flame-retardant mechanism of melamine phosphate, which operates in both the gas and condensed phases. nih.gov Upon heating, it decomposes endothermically, absorbing heat and cooling the polymer substrate. atamankimya.com The decomposition releases non-flammable gases like ammonia (B1221849) and nitrogen, which dilute oxygen and combustible gases in the flame. nih.govgreen-mountainchem.com Simultaneously, the phosphoric acid component promotes the formation of a stable, insulating char layer on the polymer surface, which acts as a barrier to heat and mass transfer, thereby inhibiting combustion. atamankimya.comatamanchemicals.com

Scope and Academic Relevance of the Research Review

Conventional Synthetic Routes to Melamine Phosphate (MP)

The synthesis of melamine phosphate is predominantly achieved through the direct reaction of its constituent precursors: melamine and phosphoric acid. This acid-base reaction is the foundation of commercial MP production, with various methodologies employed to optimize yield, purity, and physical properties of the product.

Reaction of Melamine with Phosphoric Acid

The fundamental reaction for the formation of melamine phosphate is a straightforward acid-base neutralization between melamine (a weak base) and phosphoric acid (a triprotic acid). The amino groups of the triazine ring in melamine act as proton acceptors, while phosphoric acid serves as the proton donor. This interaction leads to the formation of a salt, melamine phosphate. The reaction is highly dependent on pH, with acidic conditions favoring the protonation of melamine to form melaminium (Hmel+) cations, which then associate with phosphate anions (such as HPO₄²⁻) through hydrogen bonding, electrostatic forces, and π–π stacking interactions to form the stable melamine phosphate salt. psu.edursc.org The resulting product is typically a crystalline solid. flameretardantys.com

The stoichiometry of the reactants can be controlled to produce different grades of melamine phosphate. The reaction mechanism involves the proton transfer from phosphoric acid to the nitrogen atoms of the melamine ring. psu.edu The resulting ionic attraction, supplemented by a network of hydrogen bonds, leads to the precipitation of melamine phosphate from the reaction medium.

Influence of Reaction Medium and Additives on Melamine Phosphate Formation

The choice of reaction medium significantly impacts the synthesis of melamine phosphate. Water is a commonly used solvent due to its low cost and environmental compatibility. In aqueous media, solid, sparingly soluble melamine is suspended and reacts with phosphoric acid to form a solid precipitate of melamine phosphate. d-nb.info However, the use of water can sometimes lead to the formation of a white colloid, which can impede efficient stirring and affect the quality of the final product.

To address these challenges, organic solvents have been investigated. Dimethyl sulfoxide (DMSO) has been shown to be an effective reaction medium. researchgate.net As a polar aprotic solvent, DMSO can enhance the dissolution of melamine, leading to a more homogeneous reaction with phosphoric acid. This can result in a higher reaction yield and potentially reduce reaction times and temperatures. researchgate.net

Additives can also be introduced to modify the reaction and the final product. For instance, the addition of a small amount of phosphorus pentoxide (P₂O₅) to the reaction in DMSO has been reported to stabilize the phosphorus content in the final melamine phosphate product.

Below is a comparative table of reaction media for melamine phosphate synthesis:

| Reaction Medium | Advantages | Disadvantages | Research Findings |

|---|---|---|---|

| Water | Low cost, environmentally friendly. | Can form colloids, potentially leading to inefficient mixing and lower product quality. d-nb.info | Sparingly water-soluble melamine reacts with phosphoric acid to form a solid precipitate. |

| Dimethyl Sulfoxide (DMSO) | Improves melamine dissolution, can increase reaction yield, and may reduce reaction time and temperature. researchgate.net | Higher cost than water, requires solvent recovery for economic and environmental sustainability. | Use as a mother liquor with high-speed stirring at normal temperature results in high yields of melamine phosphate. researchgate.net |

Batch and Continuous Synthesis Approaches

Melamine phosphate can be synthesized using both batch and continuous production methods. d-nb.info

Continuous Synthesis: Continuous synthesis involves the constant feeding of reactants into a reactor and the continuous removal of the product. This approach is well-suited for large-scale production, offering consistent product quality due to steady-state operating conditions. cerionnano.com A continuous mixed-suspension mixed-product removal (MSMPR) crystallizer can be used for the precipitation reaction of melamine phosphate. By controlling parameters such as the mean residence time of the suspension and the concentration of the melamine, it is possible to produce monodisperse grains of melamine phosphate with a predictable size. psu.edu This level of control over particle morphology is a significant advantage of continuous processing.

A comparison of the two synthesis approaches is presented below:

| Synthesis Approach | Advantages | Disadvantages | Key Process Parameters |

|---|---|---|---|

| Batch | Flexible, suitable for smaller or custom batches, lower initial investment. nationalpolymer.comlabmanager.com | Downtime between batches, potential for batch-to-batch variability. nationalpolymer.comlabmanager.com | Reactant concentration, temperature, stirring speed, reaction time. |

| Continuous | Consistent product quality, higher throughput for large-scale production, potentially more energy-efficient. cerionnano.comresearchgate.net | Higher initial capital investment, less flexible for producing a variety of products. cerionnano.comresearchgate.net | Feed flow rates, mean residence time, crystallizer design, temperature. |

Synthesis of Melamine Polyphosphate (MPP) through Polycondensation

Melamine polyphosphate, a polymeric flame retardant with higher thermal stability than melamine phosphate, is synthesized through the polycondensation of melamine phosphate precursors. flameretardantys.com This process involves the elimination of water molecules to form P-O-P linkages, resulting in a polymeric chain.

Two-Step Reaction Pathways from Melamine Phosphate Precursors

The synthesis of melamine polyphosphate from melamine phosphate is typically a two-step thermal process. d-nb.info

Step 1: Formation of Melamine Pyrophosphate In the first step, melamine orthophosphate is heated, leading to a condensation reaction where two molecules of the orthophosphate combine to form melamine pyrophosphate with the elimination of one molecule of water. This initial condensation generally occurs in the temperature range of 250–300°C. d-nb.info

Effects of Polycondensation Parameters on Product Characteristics

The properties of the final melamine polyphosphate product are highly dependent on the parameters of the polycondensation reaction.

Temperature: The temperature of the polycondensation reaction is a critical factor. The formation of pyrophosphate from orthophosphate begins at around 250°C, with further polymerization to polyphosphate occurring at temperatures above 300°C. d-nb.info Higher temperatures generally lead to a higher degree of polymerization. However, excessively high temperatures can lead to the decomposition of melamine. The thermal stability of the resulting MPP is also influenced by the synthesis temperature, with higher decomposition temperatures generally being desirable for flame retardant applications in high-temperature processing polymers. atamankimya.com

Time: The duration of the thermal treatment also plays a crucial role. Longer reaction times at the appropriate temperature allow for more extensive polycondensation, resulting in a higher degree of polymerization and potentially improved thermal stability of the MPP. For instance, heat treatment of melamine phosphate at 340°C for 8 to 10 hours has been reported for the synthesis of MPP. jca.edu.vn

The following table summarizes the influence of key polycondensation parameters on the characteristics of melamine polyphosphate:

| Polycondensation Parameter | Effect on Product Characteristics | Research Findings |

|---|---|---|

| Temperature | Influences the degree of polymerization and thermal stability. Higher temperatures generally lead to higher polymerization. d-nb.infoatamankimya.com | Pyrophosphate formation occurs at 250-300°C, while polyphosphate formation requires temperatures of 300-330°C. d-nb.info MPP can have a decomposition temperature above 350°C. atamankimya.com |

| Time | Affects the extent of polycondensation. Longer reaction times generally result in a higher degree of polymerization. | Heat treatment for 8-10 hours at 340°C is a reported synthesis condition for MPP. jca.edu.vn |

Advanced and Nanoscale Synthesis Techniques

Recent advancements in materials science have led to the development of sophisticated techniques for synthesizing melamine phosphate with controlled morphologies and enhanced properties, particularly at the nanoscale.

The solvothermal method has been successfully employed for the synthesis of nano melamine phosphate (NMP), offering control over the particle size and morphology of the final product. scientific.netresearchgate.net This process involves the reaction of melamine and phosphoric acid in a sealed vessel under controlled temperature and pressure. researchgate.netcjmr.org

The characteristics of the resulting NMP are highly dependent on the synthesis parameters. Key factors influencing the product's morphology include the choice of solvent, the type of surfactant used, reaction temperature, and reaction duration. researchgate.netcjmr.org Research has shown that NMP can only be successfully synthesized using benzene as a solvent; the use of distilled water or anhydrous ethanol results in products with particle sizes in the microscale. cjmr.org The morphology of the NMP particles changes significantly with variations in reaction temperature and time. scientific.netresearchgate.net Furthermore, the type of surfactant, such as sodium dodecyl sulfate (SDS), cetyltrimethylammonium bromide (CTAB), or nonylphenol (NP), has a substantial influence on the final morphology of the nanoparticles. cjmr.org

Table 1: Influence of Synthesis Parameters on Nano Melamine Phosphate (NMP) Morphology

| Parameter | Variation | Observed Effect on Morphology | Source(s) |

| Solvent | Benzene vs. Water/Ethanol | Nanoparticles form in benzene; microparticles form in water or ethanol. | cjmr.org |

| Temperature | Increasing | Significant changes in particle morphology. | scientific.netresearchgate.netcjmr.org |

| Time | Increasing | Significant changes in particle morphology. | scientific.netresearchgate.netcjmr.org |

| Surfactant | SDS, CTAB, NP | Greatly influences the morphology of the products. | cjmr.org |

This level of control afforded by the solvothermal method is crucial for tailoring the properties of NMP for specific applications, such as flame retardants in polymers. researchgate.net

To improve properties such as water resistance and compatibility with polymer matrices, surface modification of phosphate-based flame retardants is a common strategy. sci-hub.boxresearchgate.net While much of the detailed kinetic research has been conducted on the closely related ammonium (B1175870) polyphosphate (APP), the principles are highly relevant to melamine phosphate.

One effective approach is the surface modification of APP with melamine (MEL). sci-hub.box This process can be quantified through a kinetic model, where the reaction orders with respect to APP and MEL have been determined to be 1 and 2, respectively. acs.org The modification improves water resistance by replacing some of the ammonium cations in the polyphosphate structure with melamine. researchgate.net Other modification techniques include microencapsulation with resins like melamine formaldehyde or urea formaldehyde. sci-hub.box Silane coupling agents have also been used to treat the surface of APP before microencapsulation with melamine-formaldehyde resin, resulting in a more uniform and complete coating with higher thermal stability. researchgate.net

The kinetic parameters for the surface modification reaction between APP and melamine have been determined, with a frequency factor of 9.29 × 10⁴ s⁻¹ and an activation energy of 75.9 kJ/mol. acs.org This kinetic data is vital for optimizing the surface modification process to achieve desired performance enhancements.

Kinetic and Thermodynamic Studies of Synthesis Pathways

Understanding the kinetics and thermodynamics of melamine phosphate synthesis is essential for process control and optimization. This includes the initial precipitation reaction and the subsequent thermal conversion to polyphosphates.

The formation of melamine phosphate via the reaction of melamine with phosphoric acid in an aqueous medium is a precipitation reaction crystallization process. acs.org The kinetics of this process can be described by a crystallization model that involves a sequence of steps: the rapid dissolution of solid melamine particles dispersed in the phosphoric acid solution, followed by the nucleation and subsequent growth of sparingly soluble melamine phosphate crystals. acs.orgresearchgate.netacs.org

The efficiency of the precipitation process is influenced by the physical properties of the reaction medium. acs.org For instance, the density and viscosity of the melamine-water suspension increase with higher melamine concentrations. While good dispersion of melamine particles is necessary for high efficiency, excessively high viscosity can lead to the formation of particle agglomerates, negatively impacting the process. acs.org The size and shape of the resulting melamine phosphate particles are important as they influence the characteristics of the melamine polyphosphate produced in the subsequent thermal treatment stage. acs.org

Melamine orthophosphate undergoes a multi-stage thermal condensation (decomposition) process to form more thermally stable polyphosphates. d-nb.info This process is critical for its function as a flame retardant. The polycondensation occurs in distinct steps upon heating:

Stage I: The formation of melamine pyrophosphate from melamine orthophosphate occurs in the temperature range of 250–300 °C. d-nb.info

Stage II: The subsequent conversion of melamine pyrophosphate into melamine polyphosphate, which has a varying degree of condensation, takes place between 300–330 °C. d-nb.info

These thermal decomposition reactions involve dehydration and the release of water. researchgate.net The resulting melamine polyphosphate exhibits excellent thermal resistance with no significant mass loss up to temperatures exceeding 300 °C. d-nb.info

The kinetics of the thermal decomposition of melamine orthophosphate have been studied under non-isothermal conditions using techniques like Differential Scanning Calorimetry (DSC). d-nb.info The activation energy (E) for the two-stage condensation process can be determined using methods such as the approximate Kissinger method and the isoconversional Kissinger–Akahira–Sunose (KAS) method. researchgate.netd-nb.info

Studies have shown that the activation energy is highly dependent on the extent of conversion, which indicates the complexity of the decomposition process. d-nb.info A complete kinetic analysis has revealed that the two stages of decomposition are best described by different reaction models. d-nb.info

Table 2: Kinetic Parameters for the Thermal Decomposition of Melamine Orthophosphate

| Decomposition Stage | Reaction | Temperature Range | Kinetic Model | Source(s) |

| Stage I | Orthophosphate → Pyrophosphate | 250–300 °C | Mampel (F1) | d-nb.info |

| Stage II | Pyrophosphate → Polyphosphate | 300–330 °C | Avrami–Erofeev (A2) | d-nb.info |

The determination of these kinetic parameters and reaction models is crucial for designing and controlling the industrial processes for producing melamine polyphosphates and for understanding their thermal behavior in flame-retardant applications. d-nb.info

Advanced Characterization and Analytical Methodologies for 1,3,5 Triazine 2,4,6 Triamine, Phosphate

Morphological and Microstructural Analysis

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also referred to as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of submicron particles and molecules in a liquid medium. usp.orgnih.gov The methodology is predicated on the principle of Brownian motion, the random movement of particles suspended in a fluid. usp.orgyoutube.com When a laser beam illuminates these particles, the scattered light intensity fluctuates over time. These fluctuations are directly related to the particle's diffusion coefficient, as smaller particles move more rapidly than larger ones. usp.orgyoutube.com

By analyzing the time-dependent fluctuations of the scattered light through an autocorrelation function, the translational diffusion coefficient (D) can be calculated. youtube.comnih.gov The hydrodynamic diameter (χ) of the particles is then determined using the Stokes-Einstein equation: usp.org

χ = (k * T) / (3 * π * η * D)

Where:

k is the Boltzmann constant. usp.org

T is the absolute temperature. usp.org

η is the viscosity of the dispersing medium. usp.org

DLS is particularly suitable for analyzing dispersed systems like emulsions and suspensions, providing data on the average hydrodynamic size and the polydispersity index (PI), which measures the broadness of the size distribution. usp.org For reliable measurements, sample concentration must be optimized to avoid multiple scattering effects. usp.org The technique is standardized by ISO 22412:2017 and is a principal method for the particle size analysis of nanoparticles. usp.orgnih.gov

Table 1: Key Parameters in Dynamic Light Scattering Analysis

| Parameter | Description | Relevance |

|---|---|---|

| Z-average Diameter | The intensity-weighted mean hydrodynamic size of the particle distribution. | Provides a primary indication of the average particle size. youtube.com |

| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of sizes of particles in a mixture. | Indicates the broadness of the particle size distribution; a value below 0.1 suggests a monodisperse sample. usp.orgyoutube.com |

| Hydrodynamic Diameter | The diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. | Represents the effective size of the particle in a fluid. usp.org |

Thermal Analysis Techniques

Thermal analysis techniques are crucial for characterizing the thermal stability and decomposition profile of melamine (B1676169) phosphate (B84403), particularly in its application as a flame retardant.

Thermogravimetric Analysis (TGA) for Decomposition Behavior

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For melamine phosphate, TGA is instrumental in determining its thermal stability and decomposition pathway. When heated, melamine phosphate undergoes a multi-step decomposition. d-nb.info

The initial decomposition of melamine phosphate begins at temperatures around 264°C (for 5% weight loss) and 306.7°C (for 10% weight loss) under a nitrogen atmosphere. researchgate.net The process involves condensation reactions where melamine orthophosphate first converts to melamine pyrophosphate between 250°C and 300°C, with a theoretical mass loss of 4.0% due to water release. d-nb.info This is followed by further condensation to melamine polyphosphate at temperatures between 300°C and 330°C. d-nb.info Above 300°C, the decomposition of the melamine ring occurs, which is an endothermic process involving the release of nitrogen gas. d-nb.info This characteristic contributes to its flame retardant properties by creating a protective char layer. researchgate.net

Table 2: TGA Decomposition Stages of Melamine Phosphate

| Temperature Range (°C) | Decomposition Event | Key Products |

|---|---|---|

| 250 - 300 | Condensation | Melamine Pyrophosphate, Water d-nb.info |

| 300 - 330 | Polycondensation | Melamine Polyphosphate, Water d-nb.info |

| > 350 | Decomposition of Melamine Ring | Phosphoric Acid, Nitrogen d-nb.inforesearchgate.net |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study the thermal transitions of melamine phosphate, such as melting, crystallization, and glass transitions. nih.gov

The thermal condensation of melamine phosphate is a complex, multi-stage process that can be effectively studied using DSC. d-nb.inforesearchgate.net The first stage, the formation of melamine pyrophosphate from melamine orthophosphate, occurs in the temperature range of 250–300 °C. d-nb.info The subsequent stage, leading to melamine polyphosphate, takes place between 300–330 °C. d-nb.info DSC studies conducted at various heating rates (e.g., 2, 5, 10, 20, 40 K/min) allow for the determination of kinetic parameters, such as activation energy, using methods like the Kissinger and Kissinger–Akahira–Sunose models. d-nb.inforesearchgate.net These analyses reveal that the activation energy is highly dependent on the extent of conversion, indicating the complexity of the reaction. d-nb.inforesearchgate.net The endothermic decomposition of melamine phosphate above 350°C, observed in DSC curves, acts as a heat sink, which is a key aspect of its flame retardancy mechanism. researchgate.netresearchgate.net

Quantitative and Qualitative Analytical Techniques

A variety of analytical techniques are employed for the purity assessment, trace analysis, and separation of melamine phosphate and its related compounds.

Chromatography-Mass Spectrometry (GC-MS, HPLC, LC-MS/MS) for Purity and Trace Analysis

Chromatographic techniques coupled with mass spectrometry are powerful tools for the analysis of melamine phosphate, primarily by analyzing its constituent, melamine.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is used for the definitive identification of melamine. chromatographyonline.com For analysis, melamine and related compounds are typically converted into more volatile trimethylsilyl (B98337) (TMS) derivatives. chromatographyonline.com The sample is extracted, derivatized, and then injected into the GC-MS system. chromatographyonline.comnih.gov GC-MS provides excellent separation and allows for mass spectral comparison, confirming the identity of the peaks. chromatographyonline.com Methods have been developed for detecting melamine residues in various matrices with low limits of detection, in the microgram per kilogram (µg/kg) range. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-based methods are highly efficient for the analysis of melamine and its analogues. restek.com Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation mode due to the high polarity of these compounds. restek.comusda.gov LC-MS/MS provides high sensitivity and selectivity, allowing for trace-level analysis in complex matrices. restek.comresearchgate.net These methods can achieve detection limits as low as parts-per-billion (ppb), making them suitable for regulatory screening. restek.comusda.gov

Table 3: Comparison of Chromatographic-MS Techniques for Melamine Analysis

| Technique | Sample Preparation | Detection Principle | Key Advantages |

|---|---|---|---|

| GC-MS | Extraction followed by derivatization (e.g., silylation). chromatographyonline.comnih.gov | Separation by gas chromatography, detection by mass spectrometry. | High resolution, definitive identification through spectral libraries. chromatographyonline.com |

| LC-MS/MS | Extraction and clean-up, often using solid-phase extraction (SPE). usda.govresearchgate.net | Separation by liquid chromatography (often HILIC), detection by tandem mass spectrometry. | High sensitivity and selectivity, suitable for trace analysis of polar compounds without derivatization. restek.com |

Capillary Electrophoresis (CE) for Separation and Detection

Capillary Electrophoresis (CE) is an electrokinetic separation method performed in submillimeter diameter capillaries. wikipedia.org It separates analytes based on their ionic mobility in an electric field. wikipedia.org CE has been successfully applied to the determination of melamine.

In a typical CE method for melamine, an untreated fused-silica capillary is used with a phosphate buffer as the mobile phase. spkx.net.cn Detection is commonly performed using a UV detector. spkx.net.cnresearchgate.net The technique offers simplicity, rapidity, and good repeatability. spkx.net.cn For instance, a method using a 30 mmol/L phosphate buffer at pH 5.0 and UV detection at 240 nm showed good linearity for melamine concentrations in the range of 10.0–50.0 μg/mL. spkx.net.cn Coupling CE with mass spectrometry (CE-MS) enhances detection limits and provides structural information, making it a powerful tool for analyzing melamine and its impurities with high resolution and sensitivity. researchgate.netnih.gov

Elemental Analysis (CHNS, ICP-MS) for Compositional Determination

Elemental analysis is a cornerstone in the characterization of 1,3,5-Triazine-2,4,6-triamine (B14427507), phosphate, providing fundamental data on its elemental composition. This process is crucial for verifying the compound's stoichiometry, purity, and consistency between different synthesis batches. The primary techniques employed for this are CHNS analysis for carbon, hydrogen, nitrogen, and sulfur, and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for quantifying elemental phosphorus and detecting any trace metal impurities.

CHNS analysis is a combustion-based technique where the sample is burned in an excess of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector, allowing for the determination of the weight percentage of each element in the original sample. For phosphorus content, ICP-MS is a highly sensitive method capable of detecting metals and non-metals at very low concentrations. rjeec.ronih.gov The sample is first digested in acid and then introduced into an argon plasma, which ionizes the atoms. The ions are then passed through a mass spectrometer to separate and quantify them based on their mass-to-charge ratio. rjeec.roepa.gov

The theoretical elemental composition of melamine monophosphate can be calculated from its chemical formula, C₃H₉N₆O₄P. This provides a benchmark against which experimental results can be compared. Research and patent literature report experimental values for melamine phosphate and related polyphosphates that align closely with theoretical calculations, confirming the compound's identity. For instance, a patent for a melamine phosphate-phosphoric acid material reported nitrogen and phosphorus contents of 29.5% and 17.4%, respectively. google.com Another study on melamine polymetaphosphate compared theoretical values with experimental results, finding a close match. google.com A 2024 study also utilized CHNS analysis to confirm the successful grafting of nitrogen-rich melamine phosphate onto a chitosan (B1678972) substrate. frontiersin.org

Below is a table comparing the theoretical elemental composition of melamine monophosphate with experimental data reported for related compounds.

Table 1: Elemental Composition of Melamine Phosphate This is an interactive table. Click on the headers to sort the data.

| Element | Theoretical % (C₃H₉N₆O₄P) | Experimental % (Melamine Polymetaphosphate) google.com | Experimental % (Melamine Phosphate-Phosphoric Acid) google.com |

|---|---|---|---|

| Carbon (C) | 16.07% | 17.4% | Not Reported |

| Hydrogen (H) | 4.05% | 3.7% - 5.5% | Not Reported |

| Nitrogen (N) | 37.49% | 39.5% - 40.5% | 29.5% |

| Oxygen (O) | 28.55% | 23.7% (Calculated) | Not Reported |

| Phosphorus(P) | 13.82% | 14.4% - 16.3% | 17.4% |

The variations between theoretical and experimental values can be attributed to factors such as the degree of polycondensation, moisture content, and the presence of excess phosphoric acid in the final product. google.comgoogle.com

Thermoprogrammed Desorption (TPD) for Acidic/Basic Site Characterization

Thermoprogrammed Desorption (TPD) is a powerful technique used to characterize the surface acidity or basicity of materials. micromeritics.com It provides information on the quantity, strength, and nature of active sites, which can be crucial for applications where surface interactions are important, such as in catalysis. The method involves adsorbing a probe molecule—typically a base like ammonia (B1221849) (NH₃) for acidic sites or an acid like carbon dioxide (CO₂) for basic sites—onto the material's surface at a specific temperature. The temperature is then increased at a controlled rate, causing the probe molecule to desorb. A detector measures the concentration of the desorbed molecule in the effluent gas stream as a function of temperature.

The resulting TPD profile is a plot of detector signal versus temperature, which typically shows one or more desorption peaks.

Peak Position (Temperature): The temperature at which a peak maximum occurs correlates with the strength of the interaction between the probe molecule and the surface site. Higher desorption temperatures indicate stronger acid or base sites. mdpi.com

Peak Area: The area under a desorption peak is proportional to the quantity of adsorbed probe molecules, which corresponds to the total number of acid or base sites. micromeritics.com

For 1,3,5-Triazine-2,4,6-triamine, phosphate, both acidic and basic sites are expected. The phosphate groups (P-OH) can act as Brønsted acid sites, while the nitrogen atoms in the triazine ring can exhibit basic properties. A 2024 study on a melamine phosphate-modified composite utilized both NH₃-TPD and CO₂-TPD to confirm the bifunctional (acidic and basic) nature of the material. frontiersin.org The study reported the presence of absorption peaks in the moderate range for both acidity and basicity, confirming that the melamine phosphate component imparts these surface properties. frontiersin.org

TPD profiles are often deconvoluted to quantify sites of different strengths, commonly categorized as weak, moderate, and strong, based on their desorption temperature ranges.

Table 2: Illustrative TPD Data for Acid/Base Site Characterization This is an interactive table showing typical data obtained from NH₃-TPD and CO₂-TPD experiments. Click on the headers to sort the data.

| Probe Molecule | Site Type | Desorption Temperature Range (°C) | Site Strength | Quantity of Sites (mmol/g) |

|---|---|---|---|---|

| Ammonia (NH₃) | Acidic | 100 - 250 | Weak | Illustrative Value |

| Ammonia (NH₃) | Acidic | 250 - 400 | Moderate | Illustrative Value |

| Ammonia (NH₃) | Acidic | > 400 | Strong | Illustrative Value |

| Carbon Dioxide (CO₂) | Basic | 100 - 200 | Weak | Illustrative Value |

| Carbon Dioxide (CO₂) | Basic | 200 - 350 | Moderate | Illustrative Value |

| Carbon Dioxide (CO₂) | Basic | > 350 | Strong | Illustrative Value |

This detailed characterization of site strength and density is vital for understanding the surface reactivity of melamine phosphate in various applications.

Computational Modeling and Theoretical Studies on 1,3,5 Triazine 2,4,6 Triamine, Phosphate

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For melamine (B1676169) phosphate (B84403), MD simulations are crucial for understanding the intermolecular interactions that govern its structural and thermal properties.

Research in this area focuses on the non-covalent interactions, primarily the strong hydrogen bonds and electrostatic forces between the melaminium cation and the phosphate anion. psu.edu In the solid state, melamine is protonated by transferring a hydrogen ion from phosphoric acid, forming a melaminium cation. psu.edu MD simulations can model the dynamics of the extensive hydrogen-bonding network that results. mdpi.comresearchgate.net Studies on melamine and its derivatives show that N-H···N and N-H···O hydrogen bonds are dominant, leading to the formation of layered or corrugated sheet structures. mdpi.comresearchgate.netsemanticscholar.org

Simulations of related systems, such as melamine in aqueous solution or in co-crystals, utilize force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) within simulation packages like GROMACS to model these interactions. semanticscholar.orgresearchgate.net These studies investigate the stability of dimers and larger aggregates, revealing that hydrogen bonding plays a primary role in the association of melamine molecules. researchgate.net For melamine phosphate, MD simulations can elucidate how these interactions change with temperature, providing a molecular-level view of the initial stages of thermal decomposition and the stability of the crystal lattice. The interactions between the charged amine groups of the polycation (melaminium) and the phosphate groups are key to the complex's formation and stability, a phenomenon also observed in simulations of other polycation-anion systems like DNA-polycation complexes. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. numberanalytics.com It is widely applied to melamine and its derivatives to understand molecular geometry, bonding, vibrational frequencies, and chemical reactivity.

DFT calculations, often using functionals like B3LYP or BLYP with basis sets such as 6-31G* or cc-pVTZ, have been employed to optimize the geometry of the melamine molecule and predict its structural parameters, including bond lengths and angles. researchgate.netresearchgate.net Such studies have confirmed that the melamine ring can be slightly nonplanar, with amino groups displaced from the ring plane. researchgate.net These computational findings show good agreement with experimental results. researchgate.net

For reactivity, DFT is used to model reaction pathways and calculate activation energies for processes like thermal decomposition and cross-linking. researchgate.net For instance, the dissociation mechanism of melamine has been shown to be distinct from that of s-triazine due to the mobile hydrogen atoms in the amino groups. researchgate.net DFT can also be used to model the interaction of the phosphate component with other species, such as metal ions. By calculating reactivity indices like the Fukui function, DFT provides insights into the most reactive sites within the melamine phosphate complex, guiding the understanding of its role in flame retardancy and chemical synthesis. numberanalytics.com

Table 1: Representative DFT Functionals and Basis Sets in Melamine Studies This table is interactive. You can sort and filter the data.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G* | Decomposition mechanism, reaction pathways | researchgate.net |

| BLYP | DND | Cross-linking mechanism with polymers | researchgate.net |

| DFT/DGTIVP | DGTIVP | Geometry optimization, Raman/IR spectra calculation | researchgate.net |

| MP2 | 6-31G | Raman/IR spectra calculation | researchgate.net |

Computational Fluid Dynamics (CFD) Simulations for Combustion Modeling

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that uses numerical analysis and data structures to analyze and solve problems that involve fluid flows. While direct CFD simulations specifically for melamine phosphate are not widely published, the methodology is highly relevant for modeling its performance as a flame retardant in polymeric materials.

The primary flame-retardant action of melamine phosphate is intumescence, where it swells upon heating to form a stable, insulating char layer. This process involves complex physical and chemical phenomena, including heat transfer, mass transfer (release of nitrogen and water vapor), and chemical reactions (pyrolysis and charring). CFD provides an essential tool for simulating these interconnected processes within a fire scenario. researchgate.net

CFD models for the combustion of polymer composites containing melamine phosphate would typically involve:

Multiphase Flow: Modeling the solid polymer phase, the molten phase, and the gas phase (flammable volatiles and non-flammable gases like N₂ released from melamine).

Heat Transfer: Simulating the heat flux from the fire to the material and the heat transfer within the material, including the insulating effect of the forming char layer.

Chemical Kinetics: Incorporating sub-models for the decomposition of the polymer and melamine phosphate, the gas-phase combustion of flammable volatiles, and the solid-phase char formation. researchgate.net

Such simulations, often performed in software like ANSYS-CFX, can predict the rate of flame spread, heat release rate, and the effectiveness of the char layer in protecting the underlying material, thereby aiding in the design and optimization of flame-retardant formulations. researchgate.net

Kinetic Modeling of Complex Reaction Systems

Kinetic modeling is used to understand and quantify the rates and mechanisms of chemical reactions. For melamine phosphate, this is particularly important for describing its thermal decomposition, which is a multi-step process. d-nb.info

The thermal condensation of melamine orthophosphate into melamine pyrophosphate and subsequently into melamine polyphosphate has been studied under non-isothermal conditions using techniques like Differential Scanning Calorimetry (DSC). d-nb.inforesearchgate.net These studies reveal that the process is complex, with the activation energy being highly dependent on the extent of conversion. d-nb.info

Kinetic analysis is often performed using methods such as the Kissinger method and the isoconversional Kissinger–Akahira–Sunose (KAS) method to determine the activation energy (Ea) of the decomposition stages. d-nb.info Researchers have found that the decomposition can be described by different kinetic models at different stages. For example, the initial stage of condensation (up to ~20% conversion) is often limited by the chemical reaction and fits a first-order (F1 Mampel) model. d-nb.inforesearchgate.net Later stages are better described by nucleation and growth models, such as the Avrami–Erofeev (A2) model. d-nb.inforesearchgate.net

Kinetic models have also been developed for the surface modification reactions between melamine and ammonium (B1175870) polyphosphate (APP), a related intumescent flame retardant. sci-hub.box These models quantify the reaction process by determining apparent reaction orders, activation energy, and the frequency factor, allowing for the prediction of reaction outcomes at various temperatures. sci-hub.box

Table 2: Kinetic Models for Thermal Decomposition of Melamine Phosphate This table is interactive. You can sort and filter the data.

| Decomposition Stage | Extent of Conversion (α) | Limiting Step | Kinetic Model | Reference |

|---|---|---|---|---|

| Stage I (MP → MDP) | α < 0.20 | Chemical Reaction | Mampel (F1) | researchgate.net, d-nb.info |

| Stage II (MDP → MPP) | α > 0.20 | Nucleation and Growth | Avrami–Erofeev (A2) | researchgate.net, d-nb.info |

Supramolecular Assembly Prediction and Simulation

Supramolecular chemistry focuses on the non-covalent interactions that guide the self-assembly of molecules into larger, ordered structures. Theoretical and computational methods are vital for predicting and understanding how melamine and phosphate ions assemble into a stable crystalline solid.

The assembly is driven by a combination of strong hydrogen bonds and electrostatic interactions between the protonated melaminium cation and the various phosphate anions (ortho-, pyro-, and polyphosphate). psu.eduresearchgate.net Computational simulations, including both MD and DFT, are used to explore the potential structures and their relative stabilities. semanticscholar.org These simulations can predict how molecules arrange into the most energetically favorable packing, often forming extensive H-bonded networks that result in layered structures. researchgate.netrsc.org The π-π stacking interactions between the triazine rings of adjacent melamine molecules also contribute to the stability of the final structure, although hydrogen bonding is the dominant force. researchgate.netresearchgate.net

Crystal structure prediction is a challenging field, but computational methods can generate plausible crystal structures that can then be compared with experimental data from techniques like X-ray Powder Diffraction (XRPD) and solid-state NMR. psu.eduresearchgate.net For example, simulations can help rationalize why specific packing motifs are observed and how changes in pH or stoichiometry can influence the final supramolecular architecture. researchgate.net

Molecular Docking for Biological Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is used to predict the binding affinity and mode of interaction of small molecules with biological targets.

While melamine phosphate is primarily used in material science, the biological activity of melamine itself has been a subject of interest, particularly regarding its potential to induce oxidative stress. nih.govnih.gov Molecular docking studies have been performed to investigate the interaction between melamine and key proteins involved in oxidative stress pathways, such as nuclear factor erythroid 2-related factor 2 (NRF2) and succinate (B1194679) dehydrogenase (SDH). nih.govnih.gov

These simulations, often carried out with software like AutoDock, involve preparing the protein and ligand structures, defining a "grid box" around the protein's active site, and using algorithms like the Lamarckian genetic algorithm to search for the best binding poses. nih.gov The results are evaluated based on binding energy, which indicates the stability of the complex, and the specific interactions formed (e.g., hydrogen bonds with critical amino acid residues). nih.govresearchgate.net Such studies have shown that melamine can bind to critical residues in these proteins, providing a plausible molecular mechanism for its observed biological effects. nih.govnih.gov

Table 3: Summary of Molecular Docking Study on Melamine This table is interactive. You can sort and filter the data.

| Target Protein | Biological Process | Docking Software | Key Finding | Reference |

|---|---|---|---|---|

| NRF2 | Oxidative Stress Response | AutoDock | Melamine binds to critical residues, potentially disrupting normal function. | nih.gov, nih.gov |

| Succinate Dehydrogenase (SDH) | Cellular Respiration, Oxidative Stress | AutoDock | Melamine binding is predicted to be favorable and may interfere with the protein's activity. | nih.gov, nih.gov |

Supramolecular Chemistry of 1,3,5 Triazine 2,4,6 Triamine, Phosphate

Principles of Supramolecular Assembly Involving Melamine (B1676169) Derivatives

The self-assembly of melamine derivatives, particularly in the presence of phosphate (B84403) ions, is a process driven by a combination of specific and directional non-covalent interactions. The resulting supramolecular structures are a testament to the principles of molecular recognition, where the size, shape, and electronic properties of the constituent molecules dictate the final architecture.

Hydrogen bonding is a primary driving force in the assembly of melamine-phosphate systems. Melamine, with its three amino groups (N-H donors) and three triazine ring nitrogens (N acceptors), is an excellent scaffold for forming extensive hydrogen-bonded networks. rsc.orgwikipedia.org Phosphoric acid and its anions (phosphates) provide P-OH donors and P=O/P-O⁻ acceptors, creating a complementary system for robust intermolecular connections.

In the solid state, melamine phosphate exists as a complex network where the melamine moiety, often protonated as a melaminium cation, interacts with phosphate anions through multiple hydrogen bonds. google.compsu.edu This proton transfer from phosphoric acid to an endocyclic nitrogen on the melamine ring is a key feature. psu.edu The resulting N-H···O and N-H···N hydrogen bonds create layered or tape-like structures. researchgate.netresearchgate.net For instance, Fourier-transform infrared (FTIR) spectroscopy studies have shown that interactions between the P-OH groups of phosphate and the –NH2 groups of melamine can lead to the formation of –NH3+ species, altering the N-H stretching and bending vibrations and indicating the formation of new hydrogen bonds. rsc.orgrsc.org These interactions are highly directional and specific, leading to well-ordered crystalline lattices. acs.orgresearchgate.net The structure of melaminium polyphosphate, for example, reveals a dense, hydrogen-bonded network responsible for its high thermal stability. psu.edu

Beyond hydrogen bonding, ionic and π-π stacking interactions play a crucial role in the hierarchical organization of melamine-phosphate assemblies. The protonation of melamine by phosphoric acid creates melaminium cations and phosphate anions, introducing strong electrostatic (ionic) attractions. researchgate.netnih.gov These coulombic forces contribute significantly to the stability of the resulting crystal lattice, acting in concert with the hydrogen bonding network.

The aromatic 1,3,5-triazine (B166579) ring of melamine facilitates π-π stacking interactions. In many melamine-containing crystal structures, the planar triazine rings stack on top of each other, often in a parallel-displaced or corrugated arrangement. researchgate.netresearchgate.net These interactions, while weaker than hydrogen or ionic bonds, are vital for organizing the hydrogen-bonded layers or tapes into three-dimensional structures. researchgate.net The interplay between hydrogen bonding, ionic forces, and π-π stacking is synergistic; for example, changes in pH can alter the degree of protonation (ionic character) which in turn affects the hydrogen bonding patterns and the efficiency of π-π stacking. researchgate.net In melamine trimetaphosphate, a low π-stacking density was found to be beneficial for certain processing applications. researchgate.net

Formation of Ordered Supramolecular Architectures

The self-assembly of 1,3,5-triazine-2,4,6-triamine (B14427507) with phosphate leads to a variety of ordered supramolecular architectures. The dimensionality and morphology of these structures are not random but are dictated by the inherent bonding preferences of the molecules and the external conditions under which the assembly occurs.

The combination of directional hydrogen bonds and π-π stacking interactions allows for the construction of supramolecular architectures of varying dimensionalities.

One-Dimensional (1D) Structures: Linear tapes or chains are often the fundamental motifs in melamine-phosphate assemblies. These are formed through repeating hydrogen bond patterns, such as the R2²(8) graph set motif, where two molecules are linked by a pair of complementary hydrogen bonds. researchgate.net These tapes can then be further organized into higher-dimensional structures.

Two-Dimensional (2D) Structures: The lateral association of 1D tapes via further hydrogen bonding or other weak interactions leads to the formation of 2D sheets. Melamine and its derivatives are well-known for forming planar, hydrogen-bonded molecular networks. wikipedia.orgresearchgate.net For example, melamine trimetaphosphate has been shown to form 2D supramolecular structures. researchgate.netbohrium.com These sheet-like assemblies often feature a layered arrangement where individual 2D networks are stacked upon one another. researchgate.netresearchgate.net

The morphology of the final supramolecular assembly is highly sensitive to the conditions of its formation. By carefully controlling these parameters, it is possible to guide the self-assembly process toward a desired architecture.

| Influencing Factor | Effect on Melamine-Phosphate Assembly |

| pH | The pH of the reaction medium is a critical factor. mdpi.com It dictates the protonation state of both melamine and the phosphate species (e.g., H₂PO₄⁻, HPO₄²⁻, PO₄³⁻). This directly influences the electrostatic interactions and the availability of hydrogen bond donors and acceptors. researchgate.net Studies on melamine-cyanuric acid systems, which share similar principles, show that assembly is favored in a pH range of approximately 5.0 to 7.5 and is disfavored in highly acidic or basic conditions. nih.govacs.org The gelation of melamine-phosphate ion superstructures has been shown to be highly pH-dependent. researchgate.net Similarly, the stability of polyamine phosphate nanoparticles is also pH-sensitive. nih.gov |

| Solvents | The choice of solvent affects the solubility of the components and can mediate the non-covalent interactions. Solvents can compete for hydrogen bonding sites, thereby influencing the strength and pattern of the bonds that drive the assembly. The formation of different supramolecular aggregates of melamine and its derivatives has been observed in both aqueous and organic media. researchgate.net |

| Templates | Templating offers a route to control the morphology and porosity of the resulting material. Soft templating, using block copolymers, for instance, can be used to create mesoporous melamine-based resins where the polymer self-assembles into a mesophase that is then replicated by the condensing melamine precursor. researchgate.net While not specific to melamine phosphate in the cited literature, this principle is broadly applicable to melamine-based polymerization and assembly. |

Academic Applications of Supramolecular Melamine Phosphate Assemblies

The unique structures formed by the supramolecular assembly of melamine phosphate are of significant academic interest, leading to research into their potential use in advanced materials. A primary application that leverages the supramolecular structure is in the field of flame retardancy. The thermally stable, condensed-phase char formed by melamine polyphosphate during combustion is a direct result of its densely packed, hydrogen-bonded, and cross-linked network. psu.edursc.orgrsc.org This char acts as an insulating barrier. rsc.orgatamanchemicals.com

Furthermore, melamine-based supramolecular assemblies are being explored as precursors for synthesizing novel functional materials. For example, the thermal polymerization of ordered melamine-cyanuric acid supramolecular complexes can produce mesoporous graphitic carbon nitride (g-C₃N₄) with unique morphologies and photocatalytic properties. nso-journal.org This suggests that melamine phosphate assemblies could similarly serve as templates or precursors for nitrogen and phosphorus co-doped carbon materials, which are of interest for applications in catalysis and energy storage. nso-journal.org Research has also been conducted on using supramolecular assemblies for the controlled delivery of molecules, where the pH-dependent disassembly of the structure could be used as a release mechanism. nih.govbham.ac.uk

Functional Materials with Enhanced Performance

The incorporation of melamine phosphate supramolecular structures into polymers results in functional materials with significantly improved characteristics beyond flame retardancy. researchgate.netrsc.org These enhancements include better mechanical properties, superior thermal stability, and increased durability. rsc.orgacs.org The ordered, often crystalline, nature of melamine phosphate assemblies can reinforce the polymer matrix, while their chemical properties can protect the polymer from environmental degradation. bohrium.comacs.org

Research has demonstrated that melamine polyphosphate (MPP) can delay the photoaging process in polypropylene (B1209903) (PP). acs.org When PP composites containing MPP were exposed to UVA light, they showed improved thermal stability and a 60% decrease in the carbonyl index after 60 hours of irradiation compared to pure PP, indicating a significant delay in degradation. acs.org This highlights the role of MPP in extending the service life of polymeric materials. acs.org

In silicone thermoplastic elastomers (Si-TPE), the addition of melamine phosphate (MP) not only imparts flame retardancy but also enhances mechanical properties. rsc.org A composite containing 28% MP by weight exhibited a notable increase in both tensile strength and Young's modulus. rsc.org Similarly, the crystal structure of melamine trimetaphosphate (MAP) has a profound impact on the performance of polyamide 6 (PA6). researchgate.net By controlling the synthesis conditions, different MAP crystal forms (I-MAP and II-MAP) can be produced. researchgate.netbohrium.com PA6 composites with II-MAP showed a 104.7% higher tensile strength compared to those with I-MAP, demonstrating that tuning the supramolecular assembly can be a powerful tool for creating high-performance materials. researchgate.net

Table 1: Enhanced Performance of Polymer Composites with Melamine Phosphate

| Polymer Matrix | Melamine Phosphate Type | Additive Loading (wt%) | Observed Performance Enhancement | Source(s) |

|---|---|---|---|---|

| Silicone Thermoplastic Elastomer (Si-TPE) | Melamine Phosphate (MP) | 28% | Tensile Strength: 3.5 MPa; Young's Modulus: 37.7 MPa | rsc.org |

| Polyamide 6 (PA6) | Melamine Trimetaphosphate (II-MAP) | Not specified | Tensile strength increased by 104.7% compared to PA6/I-MAP | researchgate.net |

| Polypropylene (PP) | Melamine Polyphosphate (MPP) | 20 phr* | Carbonyl index decreased by 60% after 60h UVA irradiation | acs.org |

| Polyurethane (Si-PU) | Microencapsulated MPP (OFMPP) | 30% | Improved hydrophobicity compared to standard MPP | mdpi.com |

*phr: parts per hundred rubber

Role in Flame Retardant Design and Performance Enhancement

The primary application of 1,3,5-triazine-2,4,6-triamine, phosphate is as a highly effective, halogen-free intumescent flame retardant. green-mountainchem.comatamankimya.com Its performance stems from a synergistic nitrogen-phosphorus mechanism that is active in both the gas and condensed phases during combustion. green-mountainchem.comrsc.org This dual-action approach is critical for its efficiency in a wide range of polymers, including polyamides (PA6, PA66), polyesters (PBT, PET), and polyurethanes. atamanchemicals.comatamankimya.comatamanchemicals.com

The flame retardant mechanism unfolds in several stages upon exposure to high heat:

Endothermic Decomposition : Melamine phosphate decomposes at temperatures above 350°C. atamankimya.comresearchgate.net This process is endothermic, meaning it absorbs a significant amount of heat from the polymer, acting as a heat sink and cooling the material's surface. atamankimya.comresearchgate.nethroc.in

Gas Phase Dilution : The melamine component degrades, releasing non-combustible gases, primarily nitrogen and ammonia (B1221849). atamanchemicals.comgreen-mountainchem.comrsc.org These inert gases dilute the concentration of oxygen and flammable volatile gases in the vicinity of the flame, thereby suppressing the combustion process. green-mountainchem.comgreen-mountainchem.com

Condensed Phase Charring : Simultaneously, the phosphate component dehydrates to form phosphoric and polyphosphoric acids. atamankimya.comresearchgate.net These acids act as catalysts, promoting the dehydration and cross-linking of the polymer chains on the surface to form a stable, carbonaceous char layer. green-mountainchem.comrsc.orgresearchgate.net

Intumescent Barrier Formation : The gases released by the melamine cause the forming char layer to swell and expand (intumesce). green-mountainchem.comrsc.org This creates a thick, insulating foam barrier that physically shields the underlying polymer from heat transfer and prevents oxygen from reaching the fuel source, effectively stopping the fire. green-mountainchem.comgreen-mountainchem.com

The effectiveness of this mechanism is evident in standard flammability tests. For instance, incorporating a melamine polyphosphate hybrid (CNMPP) into polyamide 6 at a 30 wt% loading can increase the Limiting Oxygen Index (LOI) to 29.5% and achieve the highest UL-94 V-0 rating for vertical burning. plaschina.com.cn Similarly, polyurethane composites with 30 wt% of a microencapsulated melamine polyphosphate achieved an LOI of 32% and a V-0 rating. mdpi.com These findings underscore the compound's crucial role in designing high-performance, fire-safe materials. mdpi.complaschina.com.cn

Table 2: Flame Retardant Performance of Polymer Composites with Melamine Phosphate

| Polymer Matrix | Melamine Phosphate Type | Additive Loading (wt%) | Limiting Oxygen Index (LOI) | UL-94 Rating | Source(s) |

|---|---|---|---|---|---|

| Silicone Thermoplastic Elastomer (Si-TPE) | Melamine Phosphate (MP) | 28% | Not specified | V-0 | rsc.org |

| Polyamide 6 (PA6) | Melamine Polyphosphate Hybrid (CNMPP) | 30% | 29.5% | V-0 | plaschina.com.cn |

| Polyamide 6 (PA6) | Melamine Trimetaphosphate (II-MAP) | Not specified | Not specified | V-0 | researchgate.net |

| Polyurethane (Si-PU) | Microencapsulated MPP (OFMPP) | 30% | 32% | V-0 | mdpi.com |

| Polyurethane (Si-PU) | Melamine Polyphosphate (MPP) | 30% | 27% | Fail | mdpi.com |

Environmental Fate and Degradation Pathways of 1,3,5 Triazine 2,4,6 Triamine, Phosphate

Biodegradation of Melamine (B1676169) and its Derivatives by Microorganisms

The microbial breakdown of melamine is a crucial pathway for its removal from the environment. nih.gov A variety of microorganisms have been identified that can utilize melamine and its derivatives as a source of nitrogen for growth. d-nb.infonih.gov

The bacterial metabolism of melamine is primarily a hydrolytic process involving a series of enzymatic deaminations. nih.govnih.gov This pathway sequentially removes the amino groups from the s-triazine ring, ultimately mineralizing the compound to ammonia (B1221849) and carbon dioxide. nih.govresearchgate.net

The established metabolic pathway in bacteria proceeds as follows:

Melamine to Ammeline (B29363) : The first step is the deamination of melamine to yield ammeline. nih.govresearchgate.net This reaction is catalyzed by a specific melamine deaminase. researchgate.net

Ammeline to Ammelide (B29360) : Ammeline is then deaminated to form ammelide. nih.govresearchgate.net In some organisms, this step is catalyzed by a guanine (B1146940) deaminase that also acts on ammeline. nih.gov

Ammelide to Cyanuric Acid : The third deamination converts ammelide into cyanuric acid. rivm.nlnih.gov

Cyanuric Acid Mineralization : Cyanuric acid, the final triazine intermediate, is subsequently hydrolyzed by cyanuric acid hydrolase to yield three molecules each of ammonia (NH₃) and carbon dioxide (CO₂). rivm.nlnih.gov

This complete degradation allows microorganisms to assimilate the six nitrogen atoms from the melamine molecule. nih.gov The ammonia released during this process is a readily available nitrogen source for bacteria. nih.gov It is incorporated into the central nitrogen metabolism primarily through the glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT) pathways, which convert it into essential amino acids like glutamine and glutamate. nih.govresearchgate.net Bacteria can use a wide variety of nitrogen compounds, but pathways for alternative sources are often activated during nitrogen deprivation, making melamine a valuable nutrient source in such conditions. researchgate.net

Several bacterial strains have been identified for their ability to degrade melamine, as detailed in the table below.

| Microorganism | Degradation Capability | Reference |

| Pseudomonas sp. ADP | Degrades s-triazines like atrazine (B1667683) to cyanuric acid. nih.gov | nih.gov |

| Klebsiella terragena | Metabolizes melamine via ammeline and ammelide to cyanuric acid, releasing ammonium (B1175870). nih.gov | nih.gov |

| Nocardioides sp. strain ATD6 | Degrades melamine and accumulates cyanuric acid via ammeline and ammelide intermediates. nih.gov | nih.gov |